molecular formula C7H4Cl3NO B14648311 N,N,4-Trichlorobenzamide CAS No. 56260-71-0

N,N,4-Trichlorobenzamide

Cat. No.: B14648311
CAS No.: 56260-71-0
M. Wt: 224.5 g/mol
InChI Key: YFBGYAXCJSTYDO-UHFFFAOYSA-N
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Description

N,N,4-Trichlorobenzamide is an organic compound with the molecular formula C7H5Cl3NO It is a derivative of benzamide, where three chlorine atoms are substituted at the nitrogen and the fourth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,4-Trichlorobenzamide can be synthesized through the direct condensation of 4-trichlorobenzoic acid and amines. The reaction typically involves the use of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method is considered green and efficient, providing high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of 4-trichlorobenzoic acid with amines at elevated temperatures. The process may also utilize solvents and catalysts to enhance the reaction rate and yield. The use of ultrasonic irradiation in industrial production is gaining popularity due to its eco-friendly nature and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N,4-Trichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Chlorinated benzoic acids.

    Reduction: Less chlorinated benzamides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N,4-Trichlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,4-Trichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of certain metabolic processes and disruption of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,4-Trichlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

56260-71-0

Molecular Formula

C7H4Cl3NO

Molecular Weight

224.5 g/mol

IUPAC Name

N,N,4-trichlorobenzamide

InChI

InChI=1S/C7H4Cl3NO/c8-6-3-1-5(2-4-6)7(12)11(9)10/h1-4H

InChI Key

YFBGYAXCJSTYDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N(Cl)Cl)Cl

Origin of Product

United States

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